N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide
Description
N-[2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic compound featuring a dimethylamino group attached to a naphthalene moiety and a 2-methylquinoline group connected via an ethanediamide (-NH-C(=O)-C(=O)-NH-) linker.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-15-23(21-12-6-7-14-22(21)28-17)29-26(32)25(31)27-16-24(30(2)3)20-13-8-10-18-9-4-5-11-19(18)20/h4-15,24H,16H2,1-3H3,(H,27,31)(H,28,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLUPCYWVEBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethyl chloride with naphthalene-1-carbaldehyde to form an intermediate, which is then reacted with 2-methylquinoline-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on functional groups, synthesis, and properties.
Structural Comparisons
Physicochemical and Functional Properties
- Solubility: The target compound’s dimethylamino group and ethanediamide linker likely improve solubility in polar solvents (e.g., DMSO, acetone) compared to thiourea analogs, which are more lipophilic . Perfluorinated compounds () exhibit unique solubility profiles due to fluorine’s hydrophobicity .
- Stability : Ethanediamide linkers are hydrolytically stable under physiological conditions, whereas thiourea analogs may degrade in acidic environments .
- Binding Interactions: The target compound’s naphthalene and quinoline groups enable strong π-π stacking, advantageous for protein binding or material assembly. Pyrazolyl analogs () lack this feature but may offer better steric flexibility .
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide, commonly referred to as a complex amide compound, has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a naphthalene moiety and a quinoline ring, which contribute to its interaction with biological systems.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Where the exact molecular formula needs to be determined through empirical methods. The presence of dimethylamino and naphthalene groups suggests potential for significant biological activity, particularly in targeting specific receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Weight | To be determined |
| Solubility | Soluble in DMSO |
| Melting Point | To be determined |
| Log P | To be determined |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthoquinone have shown significant potency against breast cancer cell lines such as MDA-MB-231, suggesting that the naphthalene component may play a crucial role in mediating these effects .
Case Study: Cytotoxicity Evaluation
In a comparative study, several naphthoquinone derivatives were synthesized and tested against cancer cell lines:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MDA-MB-231 | 10 | Induction of apoptosis |
| 5b | SUIT-2 | 25 | Cell cycle arrest |
| 5c | HT-29 | 15 | ROS generation |
The results indicated that compounds similar to this compound could potentially induce apoptosis in cancer cells, highlighting the importance of further research into this compound's mechanisms .
Neuropharmacological Effects
The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are critical in the treatment of various neurological disorders.
Research Findings
Studies have shown that amides with naphthalene and quinoline derivatives can exhibit:
- Antidepressant-like activity : Modulation of serotonin levels.
- Anxiolytic effects : Interaction with GABAergic systems.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Neuropharmacological | Modulates neurotransmitter systems |
| Antimicrobial | Potential activity against bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
